molecular formula C14H18NO2PS B14663331 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide CAS No. 39768-22-4

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide

Cat. No.: B14663331
CAS No.: 39768-22-4
M. Wt: 295.34 g/mol
InChI Key: QETDYAKJXWHDGQ-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide is a chemical compound with a unique structure that includes a phosphinane ring, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide typically involves multi-step organic synthesis. One common method involves the reaction of a phosphinane derivative with a phenyl group and a carbonitrile group under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a sulfoxide or sulfone, while reduction may yield a phosphine derivative.

Scientific Research Applications

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphinane derivatives and carbonitrile-containing compounds. Examples include:

  • 4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile
  • 4,4-Dimethoxy-1-phenylphosphinane-3-thiol

Uniqueness

4,4-Dimethoxy-1-phenylphosphinane-3-carbonitrile 1-sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

39768-22-4

Molecular Formula

C14H18NO2PS

Molecular Weight

295.34 g/mol

IUPAC Name

4,4-dimethoxy-1-phenyl-1-sulfanylidene-1λ5-phosphinane-3-carbonitrile

InChI

InChI=1S/C14H18NO2PS/c1-16-14(17-2)8-9-18(19,11-12(14)10-15)13-6-4-3-5-7-13/h3-7,12H,8-9,11H2,1-2H3

InChI Key

QETDYAKJXWHDGQ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCP(=S)(CC1C#N)C2=CC=CC=C2)OC

Origin of Product

United States

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